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cell line specific responses to Recql5-IN-1

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Compound of Interest		
Compound Name:	Recql5-IN-1	
Cat. No.:	B10831442	Get Quote

Technical Support Center: Recql5-IN-1

Welcome to the technical support center for **RecqI5-IN-1**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this novel inhibitor. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed protocols for key assays, and visualizations of the underlying biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Recql5-IN-1**?

A1: **Recql5-IN-1** is a potent small molecule inhibitor that targets the RECQL5 helicase. Its mechanism is twofold:

- Helicase Inhibition: It directly inhibits the ATP-dependent DNA helicase activity of RECQL5, with an in vitro IC50 of approximately 46.3 nM.[1]
- Stabilization of RECQL5-RAD51 Interaction: It stabilizes the physical interaction between RECQL5 and the RAD51 recombinase. This leads to the aggregation of RAD51 on DNA and impairs homologous recombination repair (HRR), a critical DNA double-strand break (DSB) repair pathway.[1]

This dual action results in the accumulation of unresolved DNA damage, leading to selective cytotoxicity in cancer cells that are dependent on RECQL5.[1]

Troubleshooting & Optimization





Q2: Which cell lines are expected to be most sensitive to Recql5-IN-1?

A2: Cell line sensitivity to **Recql5-IN-1** is primarily dictated by two factors: RECQL5 expression levels and the degree of underlying replication stress.

- High RECQL5 Expression: Cancer cells overexpressing RECQL5 are particularly vulnerable.
 The inhibitor's efficacy is dependent on the presence of its target. For example, RECQL5 wild-type cells are significantly more sensitive than their RECQL5 knockout counterparts.
- High Replication Stress: Cancer cells with high intrinsic replication stress, such as many
 triple-negative breast cancer (TNBC) cell lines, rely on RECQL5 to help manage stalled
 replication forks and prevent DNA damage.[2][3] These cells show increased dependence on
 RECQL5 for survival and are therefore more susceptible to its inhibition.[2][3]
- Deficiencies in Other DNA Repair Pathways: Cells with defects in other DNA repair pathways
 may also exhibit increased sensitivity, as inhibiting RECQL5 adds another layer of genomic
 instability.

Q3: What are the expected phenotypic effects of treating sensitive cells with **Recgl5-IN-1**?

A3: Treatment of sensitive cells with an effective concentration of **Recql5-IN-1** is expected to produce the following phenotypes:

- Increased DNA Double-Strand Breaks (DSBs): Inhibition of RECQL5 and HRR leads to an accumulation of DSBs, which can be visualized by an increase in yH2AX foci.[1]
- Formation of RAD51 Aggregates: Due to the stabilization of the RECQL5-RAD51 complex, you should observe the formation of nuclear RAD51 aggregates or persistent foci.
- Cell Cycle Arrest: Accumulation of DNA damage typically triggers cell cycle checkpoints, often leading to a G2/M phase arrest.[2][3]
- Reduced Cell Viability and Proliferation: Ultimately, the unresolved DNA damage leads to apoptosis or senescence, resulting in decreased cell viability and inhibition of colony formation.[1]

Q4: What is the solubility and recommended storage for **Recql5-IN-1**?



A4: **Recql5-IN-1** is soluble in DMSO (up to 250 mg/mL). For long-term storage, the powdered compound should be kept at -20°C for up to 2 years or -80°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Data Presentation: Cell Line Specific Responses

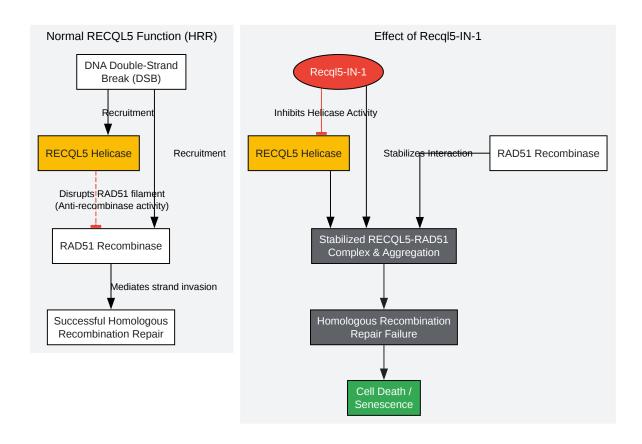
Comprehensive data on the IC50 values of **Recql5-IN-1** across a wide panel of cancer cell lines is limited in publicly available literature. However, data from key proof-of-concept studies provide a basis for understanding its differential activity.

Cell Line/Type	Description	IC20/IC50 Value	Reference
MCF-7	Breast Cancer (RECQL5-WT, ER+)	IC20: 8.4 μM	[1]
MCF10A	Non-tumorigenic Breast Epithelial	IC20: 33.4 μM	[1]
RECQL5-WT Cells	Engineered Cell Line	IC50: 4.8 μM	
RECQL5-KO2 Cells	Engineered RECQL5 Knockout	IC50: 19.6 μM	

This table highlights the selectivity of the inhibitor for RECQL5-expressing cells and cancer cells over non-tumorigenic cells.

Signaling Pathways and Experimental Workflows Mechanism of Action of Recql5-IN-1



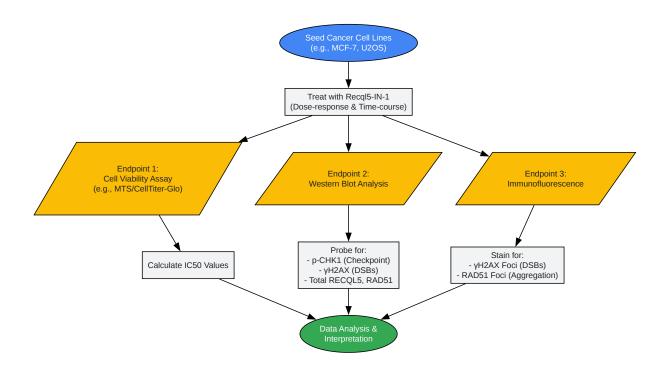


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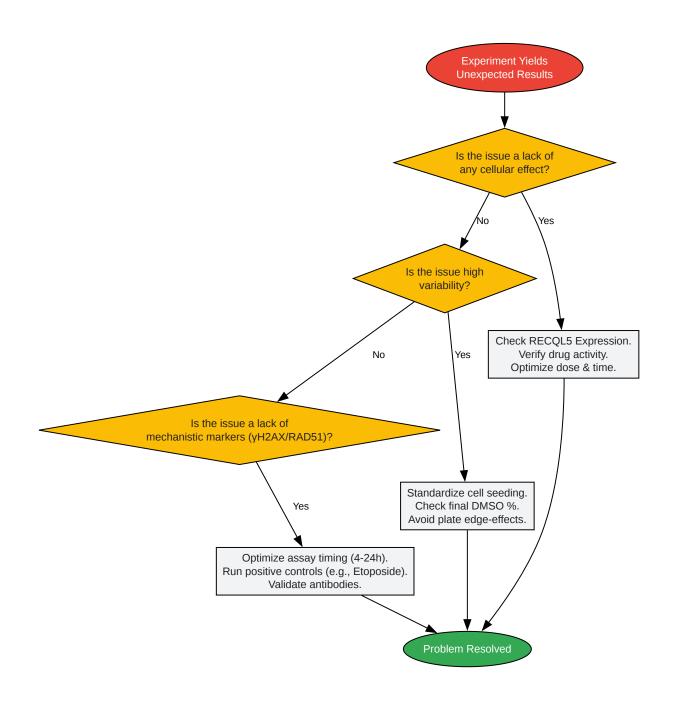
Caption: Mechanism of **Recql5-IN-1** action and its impact on Homologous Recombination.

Experimental Workflow for Assessing Recql5-IN-1 Efficacy









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